1-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S2/c1-16(2)28-18-7-5-17(6-8-18)13-20(25)23-9-4-10-24(12-11-23)29(26,27)19-14-22(3)15-21-19/h5-8,14-16H,4,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBSHEMNUPEULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts, such as nickel, and reagents like amido-nitriles .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the sulfonyl group can yield the corresponding sulfide.
Scientific Research Applications
1-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 1-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, influencing various biochemical pathways. The sulfonyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the literature:
Key Observations :
- 1,4-Diazepane vs.
- Sulfonyl Group Impact : The 1-methylimidazole-4-sulfonyl group may enhance binding affinity through polar interactions, similar to phenylsulfonyl groups in triazole derivatives () .
- Thioether Functionality : The propan-2-ylsulfanyl group could confer metabolic resistance compared to oxygen-based linkages, as sulfur atoms are less prone to oxidative degradation .
Research Findings and Gaps
- Structural Characterization : SHELX software () is widely used for crystallographic analysis of small molecules, suggesting that the target compound’s conformation and intermolecular interactions could be elucidated via this tool .
- Data Limitations : Direct pharmacological or thermodynamic data for the target compound are absent in the provided evidence. Further studies are needed to validate its synthetic routes, stability, and bioactivity.
Biological Activity
The compound 1-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups:
- Imidazole ring : Known for its role in various biological processes.
- Diazepane ring : Contributes to the compound's interaction with biological targets.
- Sulfonyl group : Enhances solubility and bioavailability.
The molecular formula is , and its chemical properties suggest potential interactions with various biological systems.
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds containing imidazole and diazepane moieties. For instance, derivatives similar to the target compound have shown promising results against Candida albicans, with minimum inhibitory concentration (MIC) values indicating superior efficacy compared to traditional antifungals like fluconazole .
| Compound | MIC (µmol/mL) | Comparison |
|---|---|---|
| Target Compound | TBD | More effective than fluconazole |
| Fluconazole | > 1.6325 | Standard reference |
The proposed mechanism of action for compounds like the target molecule involves:
- Inhibition of fungal cell wall synthesis : The imidazole ring disrupts ergosterol synthesis, essential for fungal cell membrane integrity.
- Interference with metabolic pathways : Diazepane derivatives may inhibit key enzymes involved in fungal metabolism.
Case Studies
In a study evaluating various imidazole derivatives, one compound demonstrated an MIC value of µmol/mL against resistant strains of Candida. This highlights the potential of structurally similar compounds to overcome resistance mechanisms .
Pharmacological Profile
The biological activity of the target compound extends beyond antifungal effects. Preliminary data suggest:
- Antimicrobial properties : Potential effectiveness against a range of bacterial pathogens.
- Cytotoxicity : Evaluated in cancer cell lines, showing selective cytotoxicity with low toxicity to normal cells.
Safety and Toxicology
Toxicological evaluations are critical for assessing the safety profile of new compounds. The target compound's sulfonyl chloride derivative has been noted for its potential skin corrosiveness and acute toxicity upon ingestion . Comprehensive safety assessments are necessary to ensure therapeutic viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
